4-(3,4-Dichlorobenzyloxy)cinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTVZGVCDADUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627574 | |
| Record name | 3-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-15-9 | |
| Record name | 3-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies
General Synthetic Routes for Cinnamic Acid Derivatives
The synthesis of the cinnamic acid backbone can be achieved through several classic organic reactions. These methods provide versatile pathways to α,β-unsaturated aromatic acids. byjus.com
The Perkin reaction, discovered by William Henry Perkin in 1868, is a cornerstone method for synthesizing cinnamic acids. byjus.comwikipedia.org The reaction facilitates the creation of an α,β-unsaturated aromatic acid through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640). byjus.comwikipedia.org This process is conducted in the presence of an alkali salt of the acid, which functions as a base catalyst. byjus.comwikipedia.org
The mechanism involves the base, typically sodium acetate (B1210297) or potassium acetate, abstracting a proton from the anhydride to form an enolate ion. byjus.comiitk.ac.in This enolate then performs a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. byjus.com A subsequent series of steps, including the elimination of a water molecule and hydrolysis, yields the final cinnamic acid derivative. byjus.com A key requirement for the reaction to proceed is that the anhydride must possess at least two alpha-hydrogens. wikipedia.org While this mechanism is widely taught, it is not universally accepted, and other variations have been proposed. byjus.comwikipedia.org
The versatility of the Perkin reaction is demonstrated by its application in synthesizing a variety of important compounds, including resveratrol, a phytoestrogenic stilbene, and coumarin (B35378) (from salicylaldehyde). wikipedia.orgiitk.ac.in
Table 1: Examples of Perkin Reaction Applications
| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Product |
|---|---|---|---|
| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic acid iitk.ac.instuba.sk |
| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Coumarin wikipedia.orgiitk.ac.in |
The Knoevenagel condensation offers another primary route to cinnamic acid derivatives. This reaction involves the condensation of an aromatic aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base catalyst like an amine or carboxylate anion. bepls.com
A significant variation of this method is the Doebner modification, where aromatic aldehydes are heated with malonic acid in the presence of basic solvents like pyridine (B92270) and piperidine. semanticscholar.orgthepharmajournal.com This variation is particularly effective because the initially formed α,β-unsaturated malonic acids readily undergo decarboxylation under the reaction conditions to yield the desired cinnamic acid. semanticscholar.orgthepharmajournal.com The Knoevenagel condensation is considered a refined type of Aldol condensation, proceeding via the nucleophilic addition of the active hydrogen compound to the carbonyl group. bepls.com
Modern adaptations of this method focus on greener and more efficient conditions. For example, the reaction can be performed using microwave irradiation in water with catalysts like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate (K2CO3), resulting in excellent yields and high purity products without the need for organic solvents. semanticscholar.orgthepharmajournal.com Another approach employs catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) for an efficient synthesis with mild reaction conditions and short reaction times. researchgate.net
Table 2: Knoevenagel Condensation Conditions for Cinnamic Acid Synthesis
| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent System | Key Feature |
|---|---|---|---|
| Aromatic Aldehydes | Malonic Acid | Pyridine/Piperidine (Doebner mod.) | In-situ decarboxylation semanticscholar.orgthepharmajournal.com |
| Aromatic Aldehydes | Malonic Acid | Polyphosphate ester (microwave) | Good for electron-donating substituents thepharmajournal.com |
| Aromatic Aldehydes | Malonic Acid | DABCO | Mild conditions, short reaction times researchgate.net |
Enzymatic synthesis represents a "green chemistry" approach to producing cinnamic acid derivatives, particularly esters. nih.gov Lipases, such as the immobilized Candida antarctica lipase (B570770) B (commercially known as Novozym 435), are effective catalysts for these transformations. nih.govjocpr.com
This method has been successfully used to synthesize esters like ethyl ferulate and octyl methoxycinnamate. nih.gov The enzymatic process often results in high conversion rates and can be performed under milder conditions than traditional chemical methods. nih.gov A significant advantage is the reusability of the enzyme catalyst, which can be employed for several cycles before a notable loss in activity is observed. nih.govjocpr.com Cinnamic acid itself can also be prepared via the enzymatic deamination of phenylalanine. nih.gov
Specific Synthesis of 4-(3,4-Dichlorobenzyloxy)cinnamic Acid and Related Compounds
The synthesis of the target molecule, this compound, requires a multi-step approach that combines the formation of the cinnamic acid core with the specific introduction of the 3,4-dichlorobenzyloxy group.
The introduction of the 3,4-dichlorobenzyloxy group is typically accomplished via a Williamson ether synthesis. This reaction involves nucleophilic substitution, where an alkoxide ion reacts with a primary alkyl halide. In the context of synthesizing the target compound, this would involve the reaction of a p-hydroxycinnamate derivative with 3,4-dichlorobenzyl chloride or bromide.
A plausible synthetic pathway would begin with p-hydroxycinnamic acid. The carboxylic acid functional group is first protected, commonly as an ester (e.g., methyl or ethyl p-hydroxycinnamate), to prevent it from interfering with the subsequent etherification step. The phenolic hydroxyl group is then deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide then reacts with 3,4-dichlorobenzyl halide. The final step involves the hydrolysis of the ester group to yield the desired this compound. The synthesis of related structures, such as 3,4-dibenzyl caffeic acid, has been reported, demonstrating the viability of introducing benzylic ethers onto a phenolic acid core. researchgate.net
In the synthesis of multifunctional molecules like this compound, the use of protecting groups is essential to ensure regioselectivity. cem.com Protecting groups temporarily block a reactive functional group to prevent it from participating in a chemical reaction, allowing another part of the molecule to be modified selectively. cem.com
For the proposed synthesis of the target compound, the carboxylic acid of p-hydroxycinnamic acid must be protected before the Williamson ether synthesis. Esterification is a common strategy for protecting carboxylic acids. acs.org This prevents the acidic proton of the carboxyl group from being abstracted by the base used for the etherification, which would otherwise lead to unwanted side reactions.
Similarly, in the synthesis of more complex analogs, such as those derived from caffeic acid (3,4-dihydroxycinnamic acid), both hydroxyl groups might need protection to achieve selective alkylation. nih.gov For instance, the synthesis of 3,4-diacetyl-cinnamic acid derivatives required the preliminary protection of the catechol moiety using acetic anhydride. nih.gov After the desired modification is complete, the protecting group is removed in a deprotection step to regenerate the original functional group. cem.com For example, an ester protecting group can be readily removed by base- or acid-catalyzed hydrolysis. The strategic application of protection and deprotection steps is a fundamental concept in modern organic synthesis, enabling the construction of complex molecular architectures with high precision. acs.orgrsc.org
Chemical Derivatization of this compound Scaffold
The scaffold of this compound serves as a versatile platform for chemical modification, allowing for the synthesis of a diverse range of derivatives. Strategic derivatization of its carboxylic acid group has been a key approach to modulate its physicochemical properties and biological activity. Methodologies such as esterification, amidation, and the introduction of bioisosteric replacements have been employed to explore the structure-activity relationships of this class of compounds.
Esterification Reactions and Ester Derivatives
Esterification of the carboxylic acid moiety in this compound is a common strategy to enhance lipophilicity and modify the pharmacokinetic profile of the parent compound. Various synthetic methods can be employed to achieve this transformation, with Steglich and Fischer esterification being among the most prevalent.
Steglich Esterification: This method is particularly useful for its mild reaction conditions, which are well-suited for substrates with sensitive functional groups. The reaction typically involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-(dimethylamino)pyridine (DMAP). The carboxylic acid is activated by DCC to form a reactive O-acylisourea intermediate, which is then readily attacked by an alcohol to form the desired ester. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature.
A general procedure involves stirring this compound with the desired alcohol, DCC, and a catalytic amount of DMAP in DCM. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the dicyclohexylurea byproduct is removed by filtration, and the final ester is purified using standard techniques like column chromatography.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester. While effective, the harsh acidic conditions and high temperatures may not be suitable for all substrates.
The derivatization of this compound into various esters can lead to compounds with a range of potential applications, explored through the evaluation of their biological activities.
| Derivative Name | Alcohol Used | Potential Synthetic Method |
|---|---|---|
| Methyl 4-(3,4-Dichlorobenzyloxy)cinnamate | Methanol | Fischer or Steglich Esterification |
| Ethyl 4-(3,4-Dichlorobenzyloxy)cinnamate | Ethanol (B145695) | Fischer or Steglich Esterification |
| Propyl 4-(3,4-Dichlorobenzyloxy)cinnamate | Propanol | Fischer or Steglich Esterification |
| Isopropyl 4-(3,4-Dichlorobenzyloxy)cinnamate | Isopropanol | Steglich Esterification |
| Benzyl (B1604629) 4-(3,4-Dichlorobenzyloxy)cinnamate | Benzyl alcohol | Steglich Esterification |
Amidation and Anilide Formation
The conversion of the carboxylic acid group of this compound to an amide or anilide represents another significant derivatization strategy. Amides are generally more stable towards hydrolysis than esters and can participate in different hydrogen bonding interactions, potentially altering the compound's binding affinity to biological targets.
The synthesis of amides typically proceeds through the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine (for amides) or an aniline (B41778) (for anilides) to yield the final product. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Alternatively, peptide coupling agents, similar to those used in Steglich esterification (e.g., DCC, HOBt, BOP), can be employed to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the harsher conditions of acyl chloride formation. This one-pot method is often preferred for its operational simplicity and milder conditions.
| Derivative Name | Amine/Aniline Used | Potential Synthetic Method |
|---|---|---|
| N-Methyl-4-(3,4-Dichlorobenzyloxy)cinnamide | Methylamine | Acyl Chloride or Coupling Agent |
| N,N-Diethyl-4-(3,4-Dichlorobenzyloxy)cinnamide | Diethylamine | Acyl Chloride or Coupling Agent |
| 4-(3,4-Dichlorobenzyloxy)cinnamoyl morpholine | Morpholine | Acyl Chloride or Coupling Agent |
| N-Phenyl-4-(3,4-Dichlorobenzyloxy)cinnamide (Anilide) | Aniline | Acyl Chloride or Coupling Agent |
| N-(4-Chlorophenyl)-4-(3,4-Dichlorobenzyloxy)cinnamide | 4-Chloroaniline | Acyl Chloride or Coupling Agent |
Introduction of Bioisosteric Moieties (e.g., Oxadiazole)
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. Replacing the carboxylic acid group of this compound with a bioisostere, such as a 1,3,4-oxadiazole (B1194373) ring, can enhance metabolic stability, improve oral bioavailability, and alter target selectivity. The 1,3,4-oxadiazole ring is a well-known bioisostere for carboxylic acids and amides.
The synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives from a carboxylic acid is a multi-step process.
Esterification: The starting carboxylic acid, this compound, is first converted to its corresponding methyl or ethyl ester.
Hydrazide Formation: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol under reflux, to form the corresponding acid hydrazide.
Cyclization: The acid hydrazide is subsequently cyclized to form the 1,3,4-oxadiazole ring. This can be achieved through various methods, such as reaction with carbon disulfide in the presence of a base to form an oxadiazole-thione, which can be further derivatized. Another common method involves the condensation of the hydrazide with a substituted benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). A one-step process for synthesizing 1,3,4-oxadiazole derivatives from cinnamic acid derivatives has also been reported, involving the reaction with N-isocyanoimino-triphenylphosphorane.
| Derivative Name | Key Reagents for Cyclization | General Synthetic Approach |
|---|---|---|
| 2-(4-(3,4-Dichlorobenzyloxy)styryl)-5-phenyl-1,3,4-oxadiazole | Benzoyl chloride (after hydrazide formation), POCl₃ | Multi-step synthesis via acid hydrazide |
| 2-(4-(3,4-Dichlorobenzyloxy)styryl)-5-methyl-1,3,4-oxadiazole | Acetic anhydride (after hydrazide formation) | Multi-step synthesis via acid hydrazide |
| 2-(4-(3,4-Dichlorobenzyloxy)styryl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 4-Nitrobenzoyl chloride, POCl₃ | Multi-step synthesis via acid hydrazide |
Hybrid Compound Synthesis (e.g., with Glycyrrhetinic Acid)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. Synthesizing a hybrid compound from this compound and a natural product like glycyrrhetinic acid can produce novel molecules with potentially synergistic or enhanced biological activities.
Glycyrrhetinic acid, a triterpenoid (B12794562) from licorice root, possesses a hydroxyl group at the C-3 position and a carboxylic acid at the C-30 position, both of which are amenable to chemical modification. A common approach to creating a hybrid involves forming an ester linkage between the carboxylic acid of the cinnamic acid derivative and the C-3 hydroxyl group of glycyrrhetinic acid.
The synthesis is typically achieved using a coupling reaction analogous to Steglich esterification. The this compound is activated with a coupling agent like DCC in the presence of a DMAP catalyst. This activated species is then reacted with glycyrrhetinic acid in an aprotic solvent. The reaction selectively forms an ester at the more reactive C-3 hydroxyl group of the glycyrrhetinic acid scaffold. The resulting hybrid molecule combines the structural features of both parent compounds.
| Derivative Name | Reactant | Key Reagents | Linkage Type |
|---|---|---|---|
| Glycyrrhetinic acid-3-O-(4-(3,4-Dichlorobenzyloxy)cinnamate) | 18β-Glycyrrhetinic acid | DCC, DMAP | Ester |
Biological Activities and Mechanistic Investigations
Antimicrobial Activity
The antimicrobial properties of various cinnamic acid derivatives have been a subject of scientific inquiry. mdpi.comnih.gov However, the specific efficacy of 4-(3,4-Dichlorobenzyloxy)cinnamic acid remains narrowly documented in publicly accessible research.
Antibacterial Efficacy and Spectrum of Activity
While the broader class of cinnamic acids has demonstrated activity against both Gram-positive and Gram-negative bacteria, specific data for this compound is not available in the reviewed literature. mdpi.com
Activity against Gram-Positive Bacteria
A diligent search of published scientific studies did not yield specific data regarding the antibacterial efficacy and spectrum of activity of this compound against Gram-positive bacteria. While related cinnamic acid derivatives have been investigated, direct research on this particular compound is not presently available. nih.govmdpi.com
Activity against Mycobacteria (e.g., Mycobacterium tuberculosis, Mycobacterium marinum)
There is a notable interest in cinnamic acid derivatives for their potential against mycobacteria. nih.govnih.gov However, specific studies detailing the in vitro or in vivo activity of this compound against Mycobacterium tuberculosis or Mycobacterium marinum were not found in the course of this review.
Inhibition of Bacterial Biofilm Formation
The formation of bacterial biofilms presents a significant challenge in infectious disease management, and various natural and synthetic compounds are being explored for their antibiofilm potential. nih.govnih.gov Nevertheless, a review of the scientific literature did not uncover any studies specifically investigating the capacity of this compound to inhibit bacterial biofilm formation.
Antifungal Efficacy and Spectrum of Activity
The antifungal properties of cinnamic acid and its analogues have been reported against various fungal pathogens. nih.govresearchgate.net
Activity against Candida Species
Despite the known anti-Candida activity of some cinnamaldehyde (B126680) derivatives and other related compounds, specific research detailing the antifungal efficacy and spectrum of activity of this compound against Candida species is not available in the reviewed scientific literature. nih.govresearchgate.net
Activity against Aspergillus Species
Cinnamic acid and its derivatives have been recognized for their antifungal properties, with studies demonstrating efficacy against various fungal species, including those from the Aspergillus genus. nih.govresearchgate.net Research into the structure-activity relationship of numerous cinnamic acid derivatives has highlighted their potential against Aspergillus flavus, Aspergillus terreus, and Aspergillus niger. nih.govconicet.gov.ar The antifungal potency of these compounds is often influenced by the nature and position of substitutions on the phenyl ring. researchgate.net For instance, certain derivatives have shown antifungal activity against A. niger that is comparable to the established antifungal agent miconazole. nih.gov While the broad antifungal potential of the cinnamic acid class is established, specific data focusing solely on the activity of this compound against Aspergillus species is not detailed in the available literature.
Mechanistic Basis of Antimicrobial Action
The antimicrobial effects of cinnamic acid derivatives are believed to stem from their ability to interfere with essential fungal cellular structures and processes. The proposed mechanisms often involve the disruption of the fungal cell membrane and interactions with the cell wall.
A primary mechanism of action for many antifungal agents is the disruption of the fungal plasma membrane, often by targeting ergosterol (B1671047), a key sterol component absent in mammalian cells. nih.govresearchgate.net Azole antifungals, for example, function by inhibiting the biosynthesis of ergosterol, which leads to a compromised membrane structure and ultimately inhibits fungal growth. nih.govresearchgate.net Cinnamic acid derivatives have been suggested to act via mechanisms that disrupt cell membranes. mdpi.com This can involve inhibiting enzymes crucial for maintaining the membrane, such as ATPase, or directly interfering with membrane integrity, leading to the leakage of intracellular contents. mdpi.com While ergosterol synthesis inhibition is a known antifungal strategy, direct evidence linking this compound specifically to the ergosterol biosynthesis pathway is not prominently featured in current research.
The fungal cell wall, a rigid outer layer essential for structural integrity and cell survival, is another attractive target for antifungal agents. nih.gov This structure is composed of polysaccharides like chitin (B13524) and β-glucan, which are not found in human cells. nih.gov Compounds that interfere with the synthesis or organization of these components can lead to cell lysis and death. nih.govnih.gov Some cinnamic acid derivatives have been shown to possess chemosensitizing capabilities, augmenting the efficacy of cell wall-targeting antifungals. researchgate.net This suggests an interaction with cell wall integrity pathways. Synergistic effects have been observed when cell wall degrading enzymes are combined with compounds that affect the cell membrane, indicating that compromising the cell wall can enhance the accessibility of the plasma membrane to other agents. researchgate.net
Anticancer and Cytotoxic Activity
Derivatives of cinnamic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. nih.govbiointerfaceresearch.comnih.gov
The cytotoxic effects of cinnamic acid derivatives have been evaluated across various human cancer cell lines. A study investigating a series of synthetic cinnamic acid amides found that compounds featuring a 3,4-dichlorobenzyl substituent displayed notable antiproliferative properties against human colorectal carcinoma cell lines. unimi.it Specifically, an amide derivative of piperonylic acid with a 3,4-dichlorobenzyl group, a structure closely related to this compound, was identified as a particularly effective antiproliferative compound. unimi.it This compound demonstrated efficacy in reducing the viability of HCT116 and was also effective against the more resistant HT29 cell line. unimi.it
The following table summarizes the cytotoxic activity of a related 3,4-dichlorobenzyl-containing cinnamic acid derivative on a human colorectal cancer cell line.
| Cell Line | Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HCT116 (Colon Carcinoma) | N-(3,4-dichlorobenzyl)-3-(benzo[d] nih.govbiointerfaceresearch.comdioxol-5-yl)propenamide | ~30 | unimi.it |
The anticancer activity of cinnamic acid derivatives is linked to their ability to modulate key cellular processes, including the cell cycle and apoptosis (programmed cell death). nih.govnih.gov Studies on related compounds with the 3,4-dichlorobenzyl moiety indicate that their mechanism of action involves interference with DNA-related processes in cancer cells. unimi.it
One of the key findings is the induction of apoptosis as the primary mechanism of cell death. unimi.it This is supported by evidence of the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Furthermore, these compounds have been shown to modulate the p53/p21 axis, a critical pathway in cell cycle regulation and apoptosis. unimi.it The upregulation of the p21 protein, which is involved in cell cycle arrest, was observed, suggesting that these compounds can halt the proliferation of cancer cells. unimi.it The inhibition of protein kinases, which are crucial in cell signaling networks, represents another potential mechanism through which cinnamic acid derivatives exert their pleiotropic effects in cancer cells. nih.gov
Molecular Mechanisms of Anticancer Action (e.g., MMP-9 Inhibition)
Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. Inhibition of MMP-9 is therefore considered a promising strategy in cancer therapy. While various cinnamic acid derivatives have been investigated as potential MMP-9 inhibitors through computational docking and molecular dynamics simulations, there is no specific experimental data available that details the MMP-9 inhibitory activity of this compound. researchgate.netresearchgate.netunimi.it General studies on other cinnamic acid derivatives have shown potential binding affinity to the MMP-9 active site, suggesting that this class of compounds may have the potential to act as MMP-9 inhibitors. researchgate.netresearchgate.netunimi.it
Antioxidant Activity
Radical Scavenging Capacity (e.g., DPPH Assay)
Inhibition of Lipid Oxidation
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. Antioxidants can mitigate this process by inhibiting lipid oxidation. Although various cinnamic acid derivatives have been shown to inhibit lipid peroxidation in different experimental models, there is a lack of specific studies and corresponding data on the inhibitory effect of this compound on lipid oxidation. mdpi.com The general antioxidant properties of the cinnamic acid scaffold suggest a potential for such activity, but this remains to be experimentally verified for this specific compound.
Antiviral Potential
Currently, there is no specific research available in the scientific literature detailing the antiviral activity of this compound against specific viruses such as coronaviruses or Enterovirus 71. While the broader class of cinnamic acid derivatives has been a subject of interest in antiviral research, dedicated studies on this particular compound have not been published. Therefore, its efficacy and spectrum of activity against these or other viral pathogens remain undetermined.
Given the absence of studies on the antiviral activity of this compound, no mechanisms of action have been proposed or investigated for this specific compound. Research into the antiviral mechanisms of other related compounds, such as the inhibition of viral entry or replication, cannot be directly attributed to this compound without specific experimental evidence.
Anti-inflammatory Properties
There is a lack of specific studies investigating the anti-inflammatory properties of this compound. Consequently, its ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, has not been documented. The NF-κB pathway is a critical regulator of inflammatory responses, and while various natural and synthetic compounds are known to target this pathway, the role of this compound in this context is unknown. frontiersin.orgnih.gov
Enzyme Inhibition Studies
While direct experimental data on the tyrosinase inhibitory activity of this compound is not available in the reviewed literature, extensive studies on related cinnamic acid derivatives provide insights into its potential activity based on structure-activity relationships (SAR). Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov
Cinnamic acid and its derivatives are a well-established class of tyrosinase inhibitors. nih.govmdpi.com Research has shown that the inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the phenyl ring. The presence of hydroxyl groups, for instance, can significantly enhance inhibitory activity. Conversely, the introduction of other groups, such as halogens (e.g., chlorine), also influences the compound's interaction with the enzyme's active site. researchgate.net
Studies on various substituted cinnamic acid esters and amides have demonstrated a wide range of inhibitory concentrations (IC₅₀ values), highlighting the importance of specific structural features for potent enzyme inhibition. nih.gov For example, the presence of phenolic hydroxyl groups often leads to stronger inhibition compared to the parent cinnamic acid. nih.gov The inhibitory mechanism can also vary, with derivatives acting as competitive, non-competitive, or mixed-type inhibitors. nih.govresearchgate.net
The table below presents the tyrosinase inhibitory activity of several cinnamic acid derivatives, illustrating the impact of different substituents on their potency. This data from related compounds helps to frame the potential, yet unconfirmed, activity of this compound as a tyrosinase inhibitor.
Table 1: Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Derivatives
| Compound | Substituent(s) | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
| Cinnamic acid | None | 201.4 ± 5.3 | Kojic acid | 14.15 ± 0.46 |
| Compound c14 | 4-hydroxy | >64 | Kojic acid | 14.15 ± 0.46 |
| Compound c15 | 3-hydroxy | >64 | Kojic acid | 14.15 ± 0.46 |
| Compound c27 | 3,4-dihydroxy | 3.07 ± 0.28 | Kojic acid | 14.15 ± 0.46 |
Data sourced from a study on cinnamic acid–eugenol (B1671780) esters. The specific compounds listed (c14, c15, c27) are eugenol esters of the corresponding substituted cinnamic acids. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the biological activities of the chemical compound 4-(3, Dichlorobenzyloxy)cinnamic acid for the outlined topics.
Therefore, it is not possible to generate a scientifically accurate article addressing the following points for this specific compound:
α-Glucosidase and Urease Inhibition
Inhibition of Parasitic Enzymes (Leishmania Dihydrofolate Reductase, Pteridine Reductase)
Histone Deacetylase and Thromboxane (TXA2) Synthetase Inhibition
Antimelanogenic Effects
Hepatoprotective Investigations
Antidiabetic and Anticholesterolemic Activities
While research exists for the broader class of cinnamic acids and their derivatives in these areas, no studies were found that specifically investigate "this compound" for these biological effects. Adherence to scientific accuracy and the strict constraints of the request preclude the creation of content without verifiable research findings.
Other Biological Activities
Allelopathic and Phytotoxic Activities (e.g., against parasitic weeds)
Comprehensive searches of scientific literature and databases did not yield specific studies investigating the allelopathic or phytotoxic activities of this compound, particularly against parasitic weeds. Research in this area has primarily focused on the parent compound, cinnamic acid, and its various other derivatives.
Allelopathy involves the release of biochemicals by one plant that can influence the growth, survival, and reproduction of other organisms. Cinnamic acid and its derivatives are well-known allelochemicals. For instance, studies on trans-cinnamic acid have demonstrated its inhibitory effects on the growth of various plants. Structure-activity relationship (SAR) studies on a range of cinnamic and hydrocinnamic acid analogs have been conducted to understand the chemical features that enhance phytotoxicity against parasitic weeds like Cuscuta campestris. These studies have explored how different substituents on the phenyl ring and modifications to the acrylic acid side chain impact the inhibitory activity. However, these investigations have not included the specific 3,4-dichlorobenzyloxy moiety at the 4-position of the cinnamic acid backbone.
Therefore, while the general class of cinnamic acid derivatives has established allelopathic and phytotoxic potential, there is currently no available data to characterize these specific biological activities for this compound. Future research would be necessary to determine if this particular substitution pattern confers any significant herbicidal or growth-inhibitory properties against parasitic weeds or other plants.
Anti-Quorum Sensing Activity
Similarly, a thorough review of existing scientific literature reveals a lack of specific research on the anti-quorum sensing (anti-QS) activity of this compound. Quorum sensing is a cell-to-cell communication process in bacteria that regulates various collective behaviors, including biofilm formation and virulence factor production. Inhibition of QS is considered a promising strategy for controlling bacterial infections.
Research into the anti-QS properties of cinnamic acid derivatives has identified activity in other related compounds. For example, compounds such as 4-hydroxycinnamic acid and cinnamaldehyde have been shown to interfere with QS systems in various bacteria, leading to reduced biofilm formation and virulence. These studies highlight that modifications to the cinnamic acid structure can lead to potent anti-QS agents.
However, the specific effects of the 4-(3,4-dichlorobenzyloxy) substitution have not been reported. The electronic and steric properties of the dichlorobenzyl group could potentially influence the molecule's ability to interact with key components of bacterial QS systems, but without experimental data, its efficacy as a quorum sensing inhibitor remains unknown. Further investigation is required to ascertain whether this compound possesses any significant anti-quorum sensing capabilities.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Features for Biological Activity
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the key structural motifs responsible for their biological effects. For cinnamic acid derivatives, the activity is highly dependent on the substitution patterns on both the cinnamic acid core and its associated aromatic rings. rsdjournal.orgnih.gov
Halogen substitution is a well-established strategy in medicinal chemistry to modulate the potency and pharmacokinetic properties of bioactive molecules. The presence, number, and position of halogen atoms on the aromatic rings of cinnamic acid derivatives significantly influence their biological activity. nih.gov
The 3,4-dichloro pattern on the benzyloxy moiety of the title compound is a critical feature. Dichlorination can enhance biological activity through several mechanisms. The strong electron-withdrawing nature of chlorine atoms can alter the electronic distribution of the molecule, potentially enhancing its interaction with target proteins. Furthermore, the lipophilicity is increased, which can improve membrane permeability. In a study on related amide derivatives, a compound featuring a 3,4-dichlorobenzyl substituent demonstrated a notable reduction in cancer cell viability. unimi.it The position of the halogen is also crucial; for instance, a chloro-substituent in the para-position of a cinnamic acid derivative was found to be more active than one in the ortho-position, indicating that the substitution pattern directly impacts the compound's efficacy. nih.gov Generally, the presence of an electron-withdrawing group, such as chlorine, on the phenyl ring is associated with enhanced antifungal and antibacterial activity. nih.gov
The biological profile of cinnamic acid derivatives is significantly affected by the presence of various alkyl and aromatic substituents. nih.gov The core structure of cinnamic acid, comprising a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, allows for extensive modification to enhance efficacy. nih.gov
The introduction of bulky groups can influence activity; for example, increasing the bulkiness of 4-alkoxy substituents on trans-cinnamic acid has been shown to decrease its α-glucosidase inhibitory activity. nih.gov Conversely, in some series, the presence of an isopropyl group attached to an aromatic ring was found to be important for antibacterial activity. mdpi.com Modifications on the phenyl ring, the alkene group, and the carboxylic acid functional group all affect the biological activity of the compounds. nih.gov The type and position of these substituents play a vital role, with different substitutions leading to varied activities such as antifungal, anticancer, or enzyme inhibition. nih.govnih.gov
Table 1: Influence of Phenyl Ring Substituents on Antifungal Activity of Cinnamic Acid Analogs
| Compound Type | Substituent(s) on Phenyl Ring | Relative Antifungal Activity |
| Cinnamic Acid | None | Moderate |
| Coumaric Acids | Hydroxyl (-OH) | Less inhibitory than cinnamic acid |
| Caffeic Acid | 3,4-Dihydroxy | No significant activity |
| Prenylated Derivative | 4-Methoxy-3-(3-methylbut-2-enyl) | High activity, comparable to miconazole |
| Halogenated Derivative | 4-Chloro | Enhanced antibacterial activity |
| Nitro Derivative | 2-Nitro or 4-Cyano | Optimal fungal growth inhibition |
Note: This table synthesizes general findings from SAR studies on various cinnamic acid derivatives to illustrate substituent effects. nih.govacs.orgconicet.gov.ar
The three primary functional regions of cinnamic acid derivatives—the carboxylic acid, the α,β-unsaturated double bond, and the substituted aromatic ring—are all critical for target interaction. nih.gov The carboxylic acid group is a key interaction point, often forming hydrogen bonds or ionic interactions with amino acid residues in the active site of target enzymes.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-target interactions and to predict binding affinities, providing insights that guide the design of more potent and selective inhibitors. nih.govbiointerfaceresearch.com
Matrix Metalloproteinase-9 (MMP-9): MMP-9 is a zinc-dependent enzyme implicated in cancer progression and other diseases. nih.govnih.gov Cinnamic acid derivatives have been identified as potential MMP-9 inhibitors. nih.govbiointerfaceresearch.com Docking studies reveal that these compounds typically bind to the catalytic domain of MMP-9. nih.gov The carboxylic acid moiety is crucial for chelating the catalytic Zn²⁺ ion in the active site. researchgate.net Furthermore, interactions often occur with amino acid residues in the S1' pocket of the enzyme, such as Leu188 and Ala189, as well as with Glu227. biointerfaceresearch.comresearchgate.net The aromatic portions of the ligands, such as the dichlorobenzyl group, can form hydrophobic and van der Waals interactions within the binding pocket, contributing to the stability of the complex. researchgate.net
Leishmania donovani Dihydrofolate Reductase (LdDHFR): The bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) is a critical target for anti-leishmanial drug development, as it is essential for the parasite's DNA synthesis. mdpi.compreprints.org Docking studies have been performed to evaluate cinnamic acid derivatives as potential inhibitors of Leishmania major DHFR-TS. mdpi.comresearchgate.net These studies predict that the ligands can occupy the active site of the enzyme, interacting with key residues. The binding mode often involves hydrogen bonds and hydrophobic interactions, and the calculated binding energies help to identify the most promising candidates for inhibition. mdpi.com
Computational docking allows for the prediction of binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol, and the inhibition constant (Ki). nih.gov Lower ΔG and Ki values indicate a more stable ligand-protein complex and, consequently, more potent inhibition.
In a study of various cinnamic acid derivatives against MMP-9, compounds like cynarin (B1669657) and chlorogenic acid showed significant binding affinities, with ΔG values of -14.68 kcal/mol and -12.62 kcal/mol, respectively. nih.gov Their predicted Ki values were in the picomolar range, suggesting potent inhibition. nih.gov The stability of these predicted binding modes is often further validated using molecular dynamics (MD) simulations, which confirm that the key interactions are maintained over time. nih.govgenominfo.org For CYP51, docking of various phytochemicals, including cinnamic acid, revealed binding affinities ranging from good to excellent, with cinnamic acid itself showing a binding energy of -5.75 kcal/mol. researchgate.net Similarly, docking of cinnamic acid derivatives against L. major DHFR-TS identified several compounds with lower (i.e., better) docking scores than the known inhibitor methotrexate, indicating a high affinity for the enzyme's active site. mdpi.com
Table 2: Predicted Binding Affinities of Cinnamic Acid Derivatives Against Various Targets
| Ligand | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Example) |
| Cynarin | MMP-9 | -14.68 | 17.37 pM | Catalytic Zn²⁺, Pro421, His401 |
| Chlorogenic Acid | MMP-9 | -12.62 | 557.56 pM | Catalytic Zn²⁺, Ala189, Glu402 |
| Rosmarinic Acid | MMP-9 | -11.85 | - | Leu188, Val398, Tyr423 |
| Cinnamic Acid | CYP51 (C. albicans) | -5.75 | - | LYS143 |
| Lithospermic Acid | DHFR-TS (L. major) | High | - | (Not specified) |
| Diarctigenin | DHFR-TS (L. major) | High | - | (Not specified) |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its stability, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. niscpr.res.inbiorxiv.org By employing functionals like B3LYP, DFT calculations can determine optimized molecular geometries and various electronic parameters. niscpr.res.innih.gov A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO is the orbital richest in electrons and represents the ability to donate an electron, while the LUMO is the most electron-deficient orbital and represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap indicates that a molecule is more reactive and is considered a soft molecule. nih.gov This analysis is crucial in drug design, as the electronic reactivity of a compound can influence its interactions with biological receptors. youtube.com For cinnamic acid and its derivatives, DFT studies have been instrumental in exploring their electronic properties and structural details. niscpr.res.innih.govresearchgate.net
While specific DFT calculations for 4-(3,4-Dichlorobenzyloxy)cinnamic acid are not available in the cited literature, the table below illustrates the typical quantum chemical parameters that would be generated from such a study.
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates kinetic stability |
| Chemical Hardness (η) | Resistance to change in electron distribution |
| Chemical Softness (S) | Reciprocal of hardness; indicates reactivity |
Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 4-(3,4-Dichlorobenzyloxy)cinnamic acid. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the cinnamic acid and dichlorobenzyl moieties would appear in the downfield region, typically between δ 6.8 and 8.0 ppm. The benzylic protons (-O-CH₂-) would likely produce a singlet at approximately δ 5.1 ppm. The vinylic protons of the cinnamic acid backbone (-CH=CH-) would present as doublets in the δ 6.3-7.8 ppm range, with a characteristic large coupling constant (J ≈ 16 Hz) for the trans configuration.
¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid would be observed furthest downfield, typically around δ 168-172 ppm. The aromatic and vinylic carbons would resonate in the δ 115-160 ppm region. The benzylic carbon (-O-CH₂-) is expected to appear around δ 70 ppm.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Functional Group | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad singlet) | 168 - 172 |
| Vinylic Protons (-CH=CH-) | 6.3 - 7.8 (doublets) | 115 - 145 |
| Aromatic Protons | 6.8 - 8.0 (multiplets) | 115 - 160 |
| Benzylic Protons (-O-CH₂-) | ~5.1 (singlet) | ~70 |
Note: These are predicted values based on the analysis of similar compounds and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the 2500-3300 cm⁻¹ region, indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1680-1710 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C=C stretching of the aromatic rings and the vinylic group would appear in the 1450-1630 cm⁻¹ range. The C-O stretching of the ether linkage is expected to be observed around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The symmetric stretching of the C=C double bond in the cinnamic acid moiety would also be a prominent feature.
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | - |
| C=O (Carbonyl) | 1680-1710 (strong) | 1680-1710 |
| C=C (Aromatic/Vinylic) | 1450-1630 | 1580-1630 (strong) |
| C-O (Ether) | 1200-1300 | - |
| C-Cl | 600-800 | 600-800 |
Mass Spectrometry (MS, ESI-MS, LC-MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.
ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. This would allow for the accurate determination of the molecular weight.
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for confirming the identity of the compound in complex mixtures and for obtaining fragmentation data that can further support structural elucidation. The fragmentation pattern would likely involve cleavage of the benzylic ether bond, leading to fragments corresponding to the 3,4-dichlorobenzyl cation and the 4-hydroxycinnamic acid anion.
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for assessing the purity of this compound and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most common chromatographic techniques for the analysis of non-volatile organic compounds like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, where the compound would exhibit strong absorbance due to its aromatic and conjugated system. The retention time and peak purity analysis from HPLC or UPLC are critical for determining the purity of a sample.
High-Performance Thin-Layer Chromatography (HPTLC) for Related Phenolic Acids
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of related phenolic and cinnamic acids. For this compound, a silica (B1680970) gel HPTLC plate could be used with a mobile phase system of varying polarity, such as a mixture of toluene, ethyl acetate (B1210297), and formic acid. Visualization of the spots can be achieved under UV light or by using a suitable staining reagent. HPTLC is a rapid and cost-effective method for screening and checking for the presence of impurities.
In vitro Biological Assay Methodologies
In vitro assays are essential tools for determining the biological activity of a chemical compound like this compound. These assays are performed in a controlled environment, such as a test tube or culture dish, and provide foundational data on a compound's potential therapeutic effects at the cellular and molecular level.
Cell Viability Assays (e.g., MTT, Clonogenic Assays)
Cell viability assays are fundamental in toxicology and pharmacology for assessing the general health of cells and their response to a test compound. They measure the proportion of live, healthy cells in a population and are often the first step in screening for cytotoxic or cytostatic effects.
MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. nih.gov The core principle is the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan (B1609692) product by mitochondrial reductase enzymes present only in metabolically active, living cells. nih.govmdpi.com
The general procedure involves seeding cells in a 96-well plate and allowing them to attach. nih.govturkjps.org They are then exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). nih.gov Following incubation, the MTT reagent is added, and after a further incubation period to allow for formazan production, a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the purple crystals. mdpi.com The absorbance of the resulting solution is measured with a spectrophotometer, typically at a wavelength of 570 nm. nih.gov A lower absorbance value compared to the untreated control indicates reduced cell viability and metabolic activity, suggesting a cytotoxic or cytostatic effect of the compound. scienceopen.com The results are often used to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Clonogenic Assays The clonogenic assay, or colony formation assay, is considered a gold standard for measuring the ability of a single cell to undergo "unlimited" division and form a colony (a clone of at least 50 cells). nih.gov This assay assesses the long-term survival and reproductive integrity of cells after exposure to a cytotoxic agent. nih.gov
In this assay, a known number of cells are seeded into culture plates and treated with the test compound. After treatment, the cells are allowed to grow for an extended period (typically 1-3 weeks) until visible colonies are formed. mdpi.com The colonies are then fixed and stained, often with crystal violet, to allow for visualization and counting. researchgate.net A reduction in the number and/or size of colonies in treated samples compared to untreated controls indicates that the compound has compromised the cells' ability to proliferate. mdpi.com This method is particularly valuable for evaluating the effectiveness of potential anticancer agents.
| Feature | MTT Assay | Clonogenic Assay |
|---|---|---|
| Principle | Measures metabolic activity (mitochondrial reductase function) | Measures reproductive integrity (ability to form a colony) |
| Endpoint | Colorimetric change (absorbance) | Number and size of visible colonies |
| Assay Duration | Short-term (hours to a few days) | Long-term (1-3 weeks) |
| Throughput | High (suitable for 96-well plates) | Low (labor-intensive, larger plates) |
| Measures | Cytotoxicity and cytostatic effects | Cell survival and long-term proliferative capacity |
Spectrophotometric Assays for Antioxidant Activity (e.g., DPPH)
Spectrophotometric assays are commonly used to evaluate the antioxidant or radical-scavenging capacity of a compound. These methods are typically rapid, reproducible, and cost-effective. nih.gov
DPPH Radical Scavenging Assay The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common methods for determining antioxidant activity. mdpi.com DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorption maximum around 515-517 nm. researchgate.net When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to a stable, non-radical form (DPPH-H), resulting in a color change from purple to yellow. rsc.org
The assay involves mixing a solution of the test compound at various concentrations with a solution of DPPH. The decrease in absorbance is monitored over time using a spectrophotometer. researchgate.net The percentage of DPPH radical scavenging activity is calculated based on the difference in absorbance between the control (DPPH solution without the test compound) and the sample. A higher degree of discoloration indicates greater antioxidant potential of the compound. nih.gov
Microbial Growth Inhibition Assays (e.g., Mycelium Growth Rate, Minimum Inhibitory Concentration)
These assays are crucial for determining if a compound has antimicrobial properties by assessing its ability to inhibit the growth of or kill microorganisms like bacteria and fungi.
Minimum Inhibitory Concentration (MIC) The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. d-nb.info It is a standard measure of a compound's antimicrobial potency. The broth microdilution method is a common technique used to determine MIC values. nih.gov
In this method, a two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. mdpi.com After incubation under appropriate conditions, the plates are visually inspected for turbidity (a sign of microbial growth). The MIC is recorded as the lowest compound concentration in which no visible growth is observed. d-nb.info
Mycelium Growth Rate For filamentous fungi, the effect of a compound on the mycelium growth rate is often measured. This can be done using an agar (B569324) dilution method. The test compound is incorporated into a solid agar medium at various concentrations. A small, standardized plug of fungal mycelium is then placed at the center of each plate. The plates are incubated, and the diameter of the fungal colony is measured at regular intervals. A reduction in the rate of colony expansion compared to a control plate (without the compound) indicates antifungal activity.
Biofilm Formation and Quorum Sensing Inhibition Assays
Many pathogenic microbes form biofilms—structured communities of cells enclosed in a self-produced polymeric matrix—which makes them highly resistant to conventional antibiotics. frontiersin.org Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. mdpi.complos.org Assays targeting these processes are vital for developing novel anti-infective agents.
Biofilm Formation Inhibition Assay A common method to assess biofilm inhibition is the crystal violet staining assay. Microorganisms are grown in 96-well plates in the presence of various concentrations of the test compound. Planktonic (free-floating) cells are then washed away, and the remaining biofilm attached to the well surface is stained with crystal violet. nih.gov After another washing step, the bound dye is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid), and the absorbance is measured. A significant reduction in absorbance in treated wells compared to controls indicates that the compound inhibits biofilm formation. researchgate.net
Enzyme Activity Assays
Enzyme activity assays are used to determine if a compound can inhibit or activate a specific enzyme. These assays are crucial for understanding a compound's mechanism of action, as many drugs function by targeting key enzymes in metabolic or signaling pathways.
The general principle involves incubating the target enzyme with its specific substrate, which the enzyme converts into a measurable product. The rate of product formation is monitored, often through a change in absorbance or fluorescence. To test for inhibition, the assay is run in the presence of varying concentrations of the test compound. A decrease in the rate of product formation compared to a control (without the inhibitor) signifies enzyme inhibition. From this data, parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. The specific design of the assay depends entirely on the enzyme and substrate being studied.
Cell-based Assays for Specific Biological Endpoints (e.g., Antiproliferation, Apoptosis, Migration)
These assays move beyond general viability to investigate how a compound affects specific cellular processes that are often dysregulated in diseases like cancer.
Antiproliferation Assays While similar to cell viability assays like MTT, antiproliferation assays specifically focus on the inhibition of cell growth and division. waocp.org The Sulforhodamine B (SRB) assay, for example, is a colorimetric assay that measures cellular protein content, which correlates with cell number. nih.gov By comparing the protein content of treated versus untreated cells over time, one can determine if a compound has a cytostatic (growth-inhibiting) effect.
Apoptosis Assays Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. nih.govnih.gov The induction of apoptosis can be detected using several methods. Flow cytometry is often used to analyze cells stained with Annexin V (which binds to a marker on the surface of early apoptotic cells) and a DNA dye like propidium (B1200493) iodide (which enters late apoptotic and necrotic cells). researchgate.net Another common method is Western blotting to detect the cleavage of key proteins in the apoptotic cascade, such as caspases (e.g., caspase-3) and PARP (poly(ADP-ribose) polymerase). nih.govnih.gov
Migration Assays Cell migration is critical for processes like wound healing and cancer metastasis. semanticscholar.org The wound healing or "scratch" assay is a straightforward method to study cell migration. nih.gov A confluent monolayer of cells is mechanically "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored by microscopy, both in the presence and absence of the test compound. A delay in wound closure in treated samples indicates an inhibitory effect on cell migration. nih.gov Transmembrane assays (e.g., Boyden chamber) provide a more quantitative measure, where cells migrate through a porous membrane toward a chemoattractant, and the number of migrated cells is counted. semanticscholar.org
| Assay Type | Biological Endpoint Measured | Common Method(s) | Typical Application |
|---|---|---|---|
| Antiproliferation | Inhibition of cell division and growth | SRB Assay, Cell Counting | Screening for cytostatic anticancer agents |
| Apoptosis | Induction of programmed cell death | Annexin V/PI Staining (Flow Cytometry), Caspase Activity Assays, Western Blot for PARP cleavage | Evaluating mechanism of action for cytotoxic drugs |
| Migration | Inhibition of directed cell movement | Wound Healing (Scratch) Assay, Transmembrane (Boyden Chamber) Assay | Assessing potential anti-metastatic agents |
Future Research and Translational Potential of this compound
The synthetic compound this compound is emerging as a molecule of interest within the broader class of cinnamic acid derivatives. While research is still in its nascent stages, the structural features of this compound—namely the dichlorinated benzyl (B1604629) group attached to the cinnamic acid backbone—suggest several promising avenues for future investigation and potential applications. This article explores the prospective research directions and translational opportunities for this compound, based on findings from related chemical structures.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3,4-Dichlorobenzyloxy)cinnamic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves condensation reactions between substituted benzyl halides and cinnamic acid derivatives. For example, refluxing 3,4-dichlorobenzyl chloride with 4-hydroxycinnamic acid in a polar solvent (e.g., ethanol or DMF) under basic conditions (e.g., K₂CO₃) can yield the target compound. Optimization strategies include:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Temperature Control : Maintain reflux temperatures (70–80°C) to balance reaction rate and side-product formation .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate high-purity product .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and the cinnamic acid α,β-unsaturated system (doublet peaks for vinyl protons at δ 6.3–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl resonance (δ ~170 ppm) and dichlorobenzyl ether linkage (δ 60–70 ppm for the benzyl-O-CH₂ group) .
- FT-IR : Detect ester/carboxylic acid C=O stretching (1680–1720 cm⁻¹) and aryl-Cl bonds (550–850 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to verify purity and molecular ion peaks (e.g., [M+H]+) .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- Methodological Answer : A 2³ factorial design can evaluate three critical variables:
- Factor A : Reaction temperature (60°C vs. 80°C).
- Factor B : Solvent polarity (ethanol vs. DMF).
- Factor C : Catalyst loading (0.5 eq vs. 1.0 eq).
Responses (yield, purity) are analyzed using ANOVA to identify significant interactions. For instance, higher temperatures in DMF may increase yield but reduce purity due to side reactions. Prioritize factors with Pareto chart analysis and confirm optimal conditions via central composite design .
Q. How should researchers address discrepancies in reported biological activities of this compound across different models?
- Methodological Answer : Contradictory data often arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) to minimize inter-lab differences .
- Dosage Effects : Perform dose-response curves (e.g., 1–100 μM) to identify therapeutic windows and off-target effects .
- Metabolic Stability : Compare in vitro (e.g., microsomal assays) and in vivo (rodent PK studies) data to assess compound stability .
Use meta-analysis tools (e.g., RevMan) to aggregate findings and identify trends across studies.
Q. What derivatization strategies can enhance the bioactivity of this compound?
- Methodological Answer :
- Esterification : React the carboxylic acid group with alkyl halides (e.g., methyl iodide) to improve membrane permeability. Monitor reaction progress via TLC .
- Amide Formation : Use coupling reagents (e.g., HATU/DIPEA) to conjugate amines, creating prodrugs or targeting moieties. Purify via preparative HPLC .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro) to the benzene ring to modulate electronic effects and receptor binding .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model compound-membrane interactions to predict absorption (e.g., logP via SwissADME) .
- Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., COX-2) and identify binding affinities .
- QSAR Modeling : Train regression models on analogous cinnamic acid derivatives to forecast toxicity (e.g., LD50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
